Albutoin

Übersicht

Beschreibung

Albutoin: ist ein Thiohydantoin-Derivat, das für seine Antikonvulsiva-Eigenschaften bekannt ist. Es wurde in Europa unter den Namen CO-ORD und Euprax von Baxter Laboratories vermarktet. Obwohl es von der US-amerikanischen Food and Drug Administration bewertet wurde, wurde es nicht für die Verwendung in den Vereinigten Staaten zugelassen .

Wissenschaftliche Forschungsanwendungen

Albutoin wurde umfassend auf seine Antikonvulsiva-Eigenschaften untersucht. Es wird in der Forschung verwendet, die sich auf Folgendes bezieht:

Neuropharmakologie: Die Forschung konzentriert sich auf das Verständnis des Wirkmechanismus der Verbindung und ihrer Auswirkungen auf das zentrale Nervensystem.

Arzneimittelentwicklung: this compound dient als Leitverbindung für die Entwicklung neuer Antikonvulsiva mit verbesserter Wirksamkeit und Sicherheitsprofilen.

Wirkmechanismus

This compound übt seine Antikonvulsiva-Wirkung aus, indem es die Aktivität von Ionenkanälen im Gehirn moduliert. Es zielt hauptsächlich auf Natriumkanäle ab, reduziert deren Erregbarkeit und verhindert die übermäßige neuronale Aktivität, die zu Krampfanfällen führt. Die Verbindung beeinflusst auch andere molekulare Pfade, die an der Neurotransmission beteiligt sind, was zu ihrer Gesamtantispazifischen Aktivität beiträgt .

Wirkmechanismus

Target of Action

Albutoin, also known as human serum albumin, is the primary protein present in human blood plasma . It binds to water, cations (such as Ca2+, Na+ and K+), fatty acids, hormones, bilirubin, thyroxine (T4), and pharmaceuticals (including barbiturates) .

Mode of Action

The main function of this compound is to maintain the oncotic pressure of blood . It achieves this by binding to various substances and transporting them throughout the body. This includes hormones, enzymes, medicinal products, and toxins .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the transport and distribution of various substances throughout the body. By binding to these substances, this compound plays a crucial role in maintaining homeostasis and facilitating the body’s physiological functions .

Pharmacokinetics

This compound is distributed throughout the extracellular space, and more than 60% of the body albumin pool is located in the extravascular fluid compartment . It has a circulating life span of 15-20 days, with a turnover of approximately 15 g per day .

Result of Action

The primary result of this compound’s action is the stabilization of circulating blood volume and the transportation of various substances throughout the body . This includes hormones, enzymes, medicinal products, and toxins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, changes in the body’s hydration status can affect the concentration of this compound in the blood and thus its ability to maintain oncotic pressure . Additionally, the presence of other substances in the blood can influence the binding capacity of this compound and its ability to transport these substances .

Biochemische Analyse

Biochemical Properties

Albutoin interacts with various biomolecules in biochemical reactions. It acts as a plasma carrier by non-specifically binding several hydrophobic steroid hormones and as a transport protein for hemin and fatty acids . The interaction of this compound with these biomolecules is essential for its function in the body.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound is used to replace blood volume loss resulting from trauma such as severe burns or an injury that causes blood loss .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is synthesized in the liver as preproalbumin, which has an N-terminal peptide that is removed before the nascent protein is released from the rough endoplasmic reticulum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Albutein change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its role and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it can have threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its role in the body. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Albutoin wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen Thiohydantoin-Derivate beteiligt sind. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht allgemein veröffentlicht. Typischerweise beinhaltet es die Reaktion von Hydantoin mit schwefelhaltigen Reagenzien unter kontrollierten Bedingungen, um die Thiohydantoin-Struktur zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen. Die genauen industriellen Verfahren sind proprietär und werden nicht öffentlich bekannt gegeben.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Albutoin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Thiol-Derivate umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen der Thiohydantoin-Ring modifiziert wird, indem Wasserstoffatome durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone, Thiol-Derivate und substituierte Thiohydantoine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Phenytoin: Ein weiteres Antikonvulsivum, das auf Natriumkanäle zielt, aber eine andere chemische Struktur hat.

Carbamazepin: Ähnlich in seinem Wirkmechanismus, aber strukturell von Albutoin verschieden.

Valproat: Ein Breitband-Antikonvulsivum mit mehreren Wirkmechanismen, einschließlich Natriumkanalmodulation.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner Thiohydantoin-Struktur, die im Vergleich zu anderen Antikonvulsiva unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bietet. Seine spezifische Interaktion mit Natriumkanälen und anderen molekularen Zielstrukturen macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

IUPAC Name |

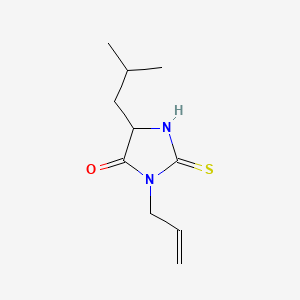

5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATGSRSDPNECNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022565 | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

830-89-7 | |

| Record name | 5-(2-Methylpropyl)-3-(2-propen-1-yl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=830-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albutoin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Albutoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-methylpropyl)-3-(prop-2-en-1-yl)-2-sulfanylideneimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALBUTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/475NGR2DC1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of albutoin as an anticonvulsant drug?

A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research papers, it is classified as a thiohydantoin derivative, similar to diphenylhydantoin (phenytoin). [] These types of drugs generally exert their anticonvulsant effects by stabilizing neuronal membranes and reducing excessive neuronal excitability, though the specific molecular targets remain to be fully clarified. []

Q2: Are there any known drug interactions with this compound?

A2: Studies using the isobole method in mice showed that this compound exhibited greater than additive anticonvulsant potency when combined with trimethadione or diphenylhydantoin in the Metrazol seizure threshold test. [] Similar synergistic effects were observed with phenobarbital in the maximal electroshock seizure test. [] Interestingly, combinations of diphenylhydantoin and phenobarbital were found to be antagonistic with respect to lethality. []

Q3: What are the limitations of this compound's bioavailability and what factors might contribute to them?

A3: this compound suffers from poor absorption, as evidenced by low serum levels even at dosages up to 1200 mg per day. [] This could be attributed to several factors, including its physicochemical properties such as dissolution rate and solubility, which are not explicitly detailed in the provided research. Further investigation into these aspects could offer insights into improving this compound's bioavailability.

Q4: Are there any known safety concerns or side effects associated with this compound use?

A4: While generally considered less toxic than diphenylhydantoin, this compound has been associated with side effects such as nausea, anorexia, and weight loss, particularly at higher doses (1200 mg per day). [, ] Other reported side effects include dizziness, drowsiness, abdominal discomfort, and skin rash. []

Q5: Are there any ongoing research efforts focused on improving this compound as a therapeutic agent?

A5: While the provided research papers are from several decades ago, recent research explores using this compound as a component in novel pH-sensitive prodrugs. [] This approach aims to utilize the acidic environment of tumor cells to release this compound alongside other cytotoxic agents, potentially offering a new avenue for its therapeutic application. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.